Methyl 2-(chlorosulfonyl)benzoate
Description
Contextual Significance as a Versatile Intermediate
The primary significance of Methyl 2-(chlorosulfonyl)benzoate lies in its role as a versatile intermediate in organic synthesis. chemicalbook.comthermofisher.com Its bifunctional nature is key to its utility; the sulfonyl chloride group is a strong electrophile, readily reacting with nucleophiles, while the methyl ester can undergo hydrolysis or amidation. This dual reactivity allows for the construction of a diverse array of chemical structures.
Its applications as an intermediate are widespread, including in the production of:
Pharmaceuticals : It serves as a building block in the synthesis of various pharmaceutical compounds. chemicalbook.comthermofisher.comchemdad.com For instance, it is a precursor for compounds designed as carbonic anhydrase inhibitors, which are targets in the development of drugs for conditions like glaucoma. nih.gov
Saccharin (B28170) : The compound is an important intermediate in the industrial production of the artificial sweetener saccharin. google.comgoogle.com The synthesis often involves the reaction of this compound with ammonia (B1221849) to form the core structure of saccharin. google.com
Dyes and Pigments : It is also utilized in the synthesis of certain dyes and pigments. chemicalbook.comthermofisher.comchemdad.com
Agrochemicals : this compound is a key intermediate in the synthesis of some herbicides. google.com A notable example is its use in preparing triflusulfuron-methyl, a sulfonylurea herbicide. google.com
The reactivity of the chlorosulfonyl group makes it a valuable synthon for introducing the sulfonyl moiety into organic molecules, leading to the creation of sulfonamides and sulfonic esters, which are important functional groups in many biologically active compounds.
Historical Overview of its Emergence in Synthetic Chemistry
The emergence of this compound as a significant compound in synthetic chemistry is closely linked to the industrial production of saccharin. While saccharin was discovered in 1879, various synthetic routes have been developed over the years to improve efficiency and yield. nih.gov The use of this compound became a cornerstone of many modern manufacturing processes for this widely used sweetener. google.comgoogle.com
The development of efficient synthetic methods for this compound itself has been a focus of chemical research, reflecting its growing importance. Historically, a common industrial method involves the diazotization of methyl anthranilate. google.com In this process, the amino group of methyl anthranilate is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form a sulfinic acid intermediate. Subsequent chlorination yields this compound. google.com
Alternative synthetic strategies have also been reported in scientific literature and patents. One such method starts from 2-nitro-3-methyl benzoate (B1203000). google.com Another approach involves the direct chlorosulfonation of a benzoate precursor using chlorosulfonic acid. google.com The continuous development of these synthetic routes, aiming for simpler processes, lower costs, and higher yields, underscores the compound's established role as a pivotal intermediate in organic synthesis. google.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNUAFNLLYVTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067228 | |
| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
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Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-43-7 | |
| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-(chlorosulfonyl)benzoate | |
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| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
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| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
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| Record name | methyl 2-(chlorosulfonyl)benzoate | |
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| Record name | METHYL 2-(CHLOROSULFONYL)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Methyl 2 Chlorosulfonyl Benzoate
Batch Synthesis Approaches
Batch synthesis remains a prevalent method for the production of methyl 2-(chlorosulfonyl)benzoate, characterized by sequential reaction steps carried out in a single vessel.
Conventional Reaction Pathways from Precursors
A common industrial route to this compound begins with methyl anthranilate. This process involves a diazotization reaction to form a diazonium salt, which is then subjected to a chlorosulfonylation reaction. google.com An alternative pathway starts with 2-aminobenzoic acid, which undergoes chlorosulfonylation followed by esterification to yield the final product.
The diazotization of methyl anthranilate is typically carried out using a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by chlorination to yield this compound. google.com
Optimization of Reaction Parameters in Batch Processes
The efficiency and safety of batch synthesis are highly dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, and the stoichiometry of reagents. For instance, in the chlorosulfonation of aromatic compounds, the reaction is often heated to reflux for a specific duration to ensure complete conversion. mdpi.com However, the highly exothermic nature of chlorosulfonation reactions necessitates careful temperature management to prevent thermal runaway. mdpi.comrsc.org
A design of experiments (DOE) approach can be utilized to systematically optimize batch conditions, aiming to maximize the yield of the desired sulfonyl chloride while minimizing the formation of impurities like the corresponding sulfonic acid. mdpi.com The rate of addition of reagents is also a critical parameter; a slow addition during precipitation can prevent reduced yields and the trapping of impurities. mdpi.com
Multi-Stage Processes for Substituted Derivatives
The synthesis of substituted derivatives of this compound often involves multi-step batch processes. For example, the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate starts from 3-methyl-2-nitrobenzoic acid methyl ester. This process involves the reaction with benzyl (B1604629) isothiourea hydrochloride to form an intermediate, which is then oxidized to the final product. google.com This "cascade" or one-pot approach avoids the need to isolate and purify the intermediate, streamlining the synthesis. google.com
Continuous-Flow Synthesis Strategies
Continuous-flow chemistry has emerged as a powerful alternative to batch processing for the synthesis of this compound, offering enhanced safety, efficiency, and scalability.
Continuous-Flow Diazotization and Chlorosulfonylation Cascade Reactions
Continuous-flow reactors provide excellent control over reaction parameters, which is particularly advantageous for hazardous reactions like diazotization. The high heat and mass transfer rates in these systems allow for precise temperature control, minimizing the risk of thermal runaway associated with the exothermic formation of diazonium salts. pharmablock.com Diazonium salts are high-energy compounds that can be explosive, making their in-situ generation and immediate consumption in a continuous-flow setup a much safer approach than batch production where they can accumulate. pharmablock.com
A continuous-flow process for the synthesis of this compound has been developed involving the diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation. acs.orgresearchgate.netacs.org This process can be designed as a cascade reaction where the diazonium salt generated in the first stage is directly fed into the second stage for the chlorosulfonylation reaction. acs.orgresearchgate.netacs.org This integration of steps minimizes the handling of the unstable diazonium intermediate.
The use of tubular or microreactors in these systems allows for rapid mixing and short residence times, which can significantly improve reaction yields and throughput. google.comrsc.org For instance, a continuous-flow diazotization of methyl 2-aminobenzoate has been reported with a throughput of 18.45 kg/h of the diazonium salt solution. acs.orgresearchgate.net
Table 1: Comparison of Batch vs. Continuous-Flow Diazotization
| Feature | Batch Process | Continuous-Flow Process |
| Temperature Control | Challenging, risk of hotspots | Precise, excellent heat transfer |
| Safety | Accumulation of hazardous diazonium salts | In-situ generation and consumption, minimizing risk |
| Mixing | Can be inefficient, leading to side reactions | Efficient, rapid mixing |
| Scalability | Can be difficult and hazardous | More straightforward and safer |
| Yield | Often lower due to side reactions | Generally higher due to better control |
Mitigation of Parallel Side Reactions (e.g., Hydrolysis) in Flow Systems
A significant advantage of continuous-flow synthesis is the ability to suppress unwanted side reactions. In the synthesis of this compound, a major side reaction is the hydrolysis of the diazonium salt intermediate, especially at high hydrochloric acid concentrations. acs.orgresearchgate.netacs.org
In a continuous-flow setup, the rapid mixing and short residence times in the reactor can significantly inhibit these parallel side reactions. acs.orgresearchgate.netacs.org By carefully controlling the flow rates and residence time, the diazonium salt can be consumed in the subsequent chlorosulfonylation step before significant hydrolysis can occur. This leads to a higher yield and purity of the desired product compared to batch processes. acs.orgresearchgate.net
Reactor Design and Process Scale-Up Considerations in Continuous Flow
The synthesis of aryl sulfonyl chlorides, including this compound, often involves hazardous reagents and highly exothermic reactions, making continuous flow chemistry a safer and more efficient alternative to traditional batch processing. mdpi.com The design of the reactor system is paramount for controlling reaction parameters, improving safety, and enabling scalable production.
For the synthesis of this compound specifically, an efficient process involves the continuous-flow diazotization of methyl 2-aminobenzoate, followed by chlorosulfonylation. acs.orgresearchgate.net One documented system employs a three-inlet flow reactor connected via a cross joint, which feeds into a tandem tank reactor. acs.orgresearchgate.net This setup is adept at inhibiting parallel side reactions, such as hydrolysis, even at high acid concentrations. acs.orgresearchgate.net A patented device further details a system comprising a first mixer and tubular reactor for the diazotization, followed by a second mixer and tubular reactor for the subsequent sulfonylation, demonstrating the modularity of flow setups. google.com
When scaling up the production of aryl sulfonyl chlorides in general, a series of continuous stirred-tank reactors (CSTRs) has been shown to be highly effective. mdpi.comresearchgate.net CSTRs are often preferred over plug flow reactors (PFRs) because they facilitate the efficient removal of gaseous byproducts like HCl through an inert gas purge and allow for the use of peristaltic pumps without wetted mechanical parts, which is advantageous when handling corrosive materials like chlorosulfonic acid. mdpi.com The reaction vessels can be operated under reflux conditions and remain unpressurized, enhancing operational safety. mdpi.com
Process scale-up from batch to continuous flow has demonstrated significant improvements in spacetime yield. For instance, one optimized continuous process produced 500 g in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the comparable batch process. mdpi.com Automation is a key consideration for scale-up, with real-time data from gravimetric balances and feedback controllers ensuring consistent pumping performance and process reliability. mdpi.comresearchgate.net This level of process control is critical for safely handling hazardous reagents and achieving reproducible results in a large-scale manufacturing environment. mdpi.com A reported continuous process for this compound achieved a mass flow rate of 4.58 kg/h for the methyl 2-aminobenzoate starting material, which corresponds to a throughput of 18.45 kg/h of the diazonium salt solution intermediate. acs.orgresearchgate.net
| Reactor System | Key Components | Process Steps | Key Parameters | Throughput/Yield | Source(s) |
| Specific for this compound | Three-inlet flow reactor, Tandem tank reactor | Diazotization, Chlorosulfonylation | - | Mass flow rate: 4.58 kg/h (starting material) | acs.org, researchgate.net |
| Specific for this compound | Mixers, Tubular reactors | Diazotization, Sulfonylation | Diazotization: 40°C, 90s residence time | Yield: 75% | google.com |
| General for Aryl Sulfonyl Chlorides | Multiple Continuous Stirred-Tank Reactors (CSTRs) | Chlorosulfonation | Automated process control | Spacetime Yield: 0.139 g mL⁻¹ h⁻¹ | mdpi.com |
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound allows for the fine-tuning of chemical properties for various applications. Methodologies have been developed for introducing methoxy, alkyl, and halogen substituents onto the aromatic ring.
Preparation of Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate is a key derivative synthesized via sulfochlorination. The primary method involves reacting methyl 3-methoxybenzoate with a four-fold excess of chlorosulfonic acid. google.com The reaction is typically conducted at a controlled temperature of 55-60°C for 2.5 to 3 hours. google.com Following the reaction, the mixture is poured onto ice to isolate the desired product. google.com An alternative starting material for this transformation is methyl 2-methoxybenzoate, which undergoes chlorosulfonation to introduce the chlorosulfonyl group at the 5-position.
| Starting Material | Reagent | Temperature | Duration | Yield | Source(s) |
| Methyl 3-methoxybenzoate | Chlorosulfonic acid (4x excess) | 55-60°C | 2.5-3 hours | 68% | google.com |
Synthesis of Other Halogenated and Alkyl-Substituted Derivatives
The synthesis of other functionalized analogs, such as alkyl-substituted derivatives, has been explored to create a diverse range of chemical intermediates.
Methyl 2-chlorosulfonyl-3-methylbenzoate , an important intermediate for certain herbicides, can be prepared via several routes. google.com One method involves a diazotization-sulfonation sequence starting from 2-amino-3-methyl benzoate (B1203000). google.com This process uses sodium nitrite and concentrated hydrochloric acid for the diazotization, followed by a sulfonyl chlorination reaction with sulfur dioxide in an acetic acid solvent at 10-25°C, achieving yields higher than 70%. google.com
An alternative, "cascade" method prepares the same compound from 2-nitro-3-methyl benzoate. google.com This process avoids the isolation of intermediates by reacting the starting material with benzyl isothiourea hydrochloride and an alkali in a solvent. The resulting benzyl thioether intermediate is then directly subjected to an oxidation reaction with an agent like sodium hypochlorite (B82951) to yield the final product, Methyl 2-chlorosulfonyl-3-methylbenzoate, with a reported yield of 72%. google.com
The synthesis of more complex halogenated derivatives often involves nucleophilic aromatic substitution on a di-halogenated precursor. For example, methyl 2,4-dihalo-5-sulfamoyl-benzoates (where halo is chloro or bromo) serve as starting points for introducing various substituents at the 2- or 4-positions. nih.gov The regioselectivity of these substitutions can be controlled by the choice of solvent; polar aprotic solvents like DMSO favor substitution at the ortho-position relative to the sulfamoyl group. nih.gov
| Target Compound | Starting Material | Key Reagents | Reported Yield | Source(s) |
| Methyl 2-chlorosulfonyl-3-methylbenzoate | 2-amino-3-methyl benzoate | Sodium nitrite, HCl, Sulfur dioxide | >70% | google.com |
| Methyl 2-chlorosulfonyl-3-methylbenzoate | 2-nitro-3-methyl benzoate | Benzyl isothiourea hydrochloride, Sodium hypochlorite | 72% | google.com |
Chemical Reactivity and Mechanistic Pathways of Methyl 2 Chlorosulfonyl Benzoate
Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety
The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The chlorine atom serves as an effective leaving group, facilitating the formation of new bonds at the sulfur center. masterorganicchemistry.com
Reactions with Amines to Form Sulfonamides
Methyl 2-(chlorosulfonyl)benzoate reacts with primary and secondary amines to yield the corresponding sulfonamides. nih.govsavemyexams.com This reaction is a cornerstone in the synthesis of a diverse array of sulfonamide-containing molecules. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. savemyexams.commsu.edu This initial addition is followed by the elimination of a chloride ion, resulting in the formation of a sulfonamide linkage.
The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride that is formed as a byproduct. nih.gov The choice of base and solvent can influence the reaction's efficiency and yield. For instance, the use of a tertiary amine like triethylamine (B128534) or pyridine (B92270) can serve as both a base and a catalyst. google.com
These reactions are fundamental in the preparation of various biologically active compounds. For example, the synthesis of certain diuretic and antihypertensive agents is based on the formation of sulfonamides from related sulfonyl chlorides. researchgate.net The modular nature of this synthesis allows for the introduction of a wide variety of amine-containing fragments, enabling the creation of extensive compound libraries for drug discovery. nih.gov
Table 1: Examples of Sulfonamide Formation from this compound and Various Amines
| Amine Reactant | Product | Reaction Conditions | Reference |
| Ammonia (B1221849) | Methyl 2-(aminosulfonyl)benzoate | Excess ammonia | chemguide.co.uk |
| Primary Amine (R-NH₂) | Methyl 2-(N-alkylsulfamoyl)benzoate | Base (e.g., Triethylamine) | msu.edu |
| Secondary Amine (R₂NH) | Methyl 2-(N,N-dialkylsulfamoyl)benzoate | Base (e.g., Pyridine) | google.com |
This table presents illustrative examples of the types of sulfonamides that can be synthesized.
It is important to note that the reactivity of the amine is a key factor. Primary amines generally react readily, while secondary amines also participate effectively. chemguide.co.ukchemguide.co.uk The reaction can sometimes lead to multiple substitutions, especially if an excess of the alkylating agent is used relative to the amine. chemguide.co.uklibretexts.org
Reactions with Thiols and Other Nucleophiles
Beyond amines, the chlorosulfonyl group of this compound is susceptible to attack by other nucleophiles, such as thiols. The reaction with thiols leads to the formation of thiosulfonates. Thiols are effective nucleophiles, and their reaction with sulfonyl chlorides proceeds readily. nih.gov These reactions are significant as they expand the synthetic utility of this compound to include sulfur-containing derivatives.
Other nucleophiles, including alcohols and cyanides, can also react with the chlorosulfonyl moiety, although these reactions may require specific conditions to proceed efficiently. nih.gov For instance, reactions with alcohols would yield sulfonate esters. The reactivity of various nucleophiles towards sulfonyl chlorides generally follows their nucleophilicity, with stronger nucleophiles reacting more readily. nih.gov
Ester Hydrolysis and Transesterification Pathways
The methyl ester group of this compound can undergo hydrolysis or transesterification, providing another avenue for chemical modification.
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a water molecule. libretexts.orgucoz.com Basic hydrolysis, also known as saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com For this compound, the resulting product of hydrolysis would be 2-(chlorosulfonyl)benzoic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) would yield ethyl 2-(chlorosulfonyl)benzoate and methanol (B129727). ucla.edu This reaction is typically an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. ucla.edu
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular or intermolecular cyclization reactions.
Synthesis of 1,2,3-Benzothiadiazine Derivatives
A significant application of this compound is in the synthesis of 1,2,3-benzothiadiazine 1,1-dioxide derivatives. researchgate.netmdpi.com These compounds are of interest due to their structural similarity to other biologically active molecules. researchgate.net The synthesis often involves the reaction of this compound with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com The initial reaction likely involves the formation of a sulfonyl hydrazide, which then undergoes intramolecular cyclization to form the benzothiadiazine ring system. For instance, the 4-oxo derivative of 1,2,3-benzothiadiazine can be obtained from this compound. mdpi.com
Formation of Other Fused Ring Systems (e.g., 1,2-benzothiazine)
This compound can also be utilized in the synthesis of other fused ring systems, such as 1,2-benzothiazine derivatives. researchgate.net These syntheses often involve multi-step sequences where the chlorosulfonyl and ester functionalities are sequentially or concertedly involved in ring-forming reactions. For example, reaction with an appropriate amine could lead to the formation of a sulfonamide, which could then undergo an intramolecular cyclization involving the ester group to form the benzothiazine ring. The specific reaction pathway and resulting heterocyclic system depend on the nature of the coreactants and the reaction conditions employed. nih.gov
Mechanistic Investigations of Key Transformations
The principal transformation of this compound involves the nucleophilic substitution at the sulfur atom of the chlorosulfonyl group. This reaction is central to the synthesis of a wide array of derivatives, most notably sulfonamides, which are of significant interest in medicinal chemistry.
Kinetics and Thermodynamics of Sulfonylation Processes
The sulfonylation of a nucleophile (Nu) by this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.
General Reaction Scheme: this compound + Nu → Methyl 2-(sulfonyl-Nu)benzoate + Cl⁻
The kinetics of such reactions are generally second-order, meaning the reaction rate is dependent on the concentrations of both this compound and the nucleophile. libretexts.org
Rate Law: Rate = k[this compound][Nucleophile]
The rate constant, k, is influenced by the nucleophilicity of the attacking species and the electrophilicity of the sulfonyl chloride group. The electron-withdrawing nature of the adjacent methoxycarbonyl group on the benzene (B151609) ring can enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.
The table below illustrates the expected kinetic behavior for a typical SN2 sulfonylation reaction of this compound based on general kinetic principles. libretexts.org
| [this compound] (M) | [Nucleophile] (M) | Relative Initial Rate |
| 0.1 | 0.1 | 1 |
| 0.2 | 0.1 | 2 |
| 0.1 | 0.2 | 2 |
| 0.2 | 0.2 | 4 |
This interactive table demonstrates the second-order kinetics of the sulfonylation reaction. Changing the concentration of either reactant proportionally affects the initial reaction rate.
Role of Catalysts and Reaction Conditions in Selectivity
The selectivity of reactions involving this compound is a critical aspect, particularly when multiple reactive sites are present in the nucleophile or when competing side reactions are possible. The reaction conditions, including the choice of catalyst, solvent, and temperature, play a pivotal role in directing the outcome of the transformation.
Catalysis in Sulfonylation Reactions:
While many sulfonylation reactions with potent nucleophiles proceed readily without a catalyst, certain transformations can benefit from catalysis to enhance reaction rates and improve selectivity. For instance, in the amidation of esters, which is a related transformation, catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective. researchgate.net Such catalysts can activate the electrophile, in this case, the sulfonyl chloride, making it more susceptible to attack by weaker nucleophiles. Lewis acids are potential candidates for catalyzing reactions of this compound by coordinating to the oxygen atoms of the sulfonyl or ester groups, thereby increasing the electrophilicity of the respective reaction centers.
Influence of Reaction Conditions on Selectivity:
The selectivity of the sulfonylation reaction is highly dependent on the reaction conditions. The choice of solvent can influence the reactivity of both the electrophile and the nucleophile. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often employed as they can solvate the charged intermediates and transition states, potentially accelerating the reaction.
Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesired byproducts. Therefore, a careful optimization of the reaction temperature is often necessary to achieve the desired outcome.
The nature of the nucleophile also significantly impacts selectivity. In cases where the nucleophile has multiple reactive sites, the regioselectivity of the reaction can be controlled by modulating the reaction conditions. For example, in a molecule with both an amino and a hydroxyl group, the more nucleophilic amino group will typically react preferentially with the sulfonyl chloride. The steric hindrance around the nucleophilic center also plays a crucial role in determining the reaction's feasibility and rate.
The table below summarizes the influence of various factors on the selectivity of sulfonylation reactions.
| Factor | Influence on Selectivity |
| Catalyst | Can enhance the rate of the desired reaction pathway over side reactions. Lewis acids may activate the sulfonyl chloride group. |
| Solvent | Polarity can affect the solvation of reactants and transition states, influencing relative reaction rates. |
| Temperature | Lower temperatures generally favor higher selectivity by minimizing competing side reactions. |
| Nucleophile | The inherent nucleophilicity and steric bulk of the nucleophile are primary determinants of reactivity and regioselectivity. |
Strategic Applications of Methyl 2 Chlorosulfonyl Benzoate in Targeted Synthesis
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The structural attributes of Methyl 2-(chlorosulfonyl)benzoate make it an important building block in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its reactivity allows for the creation of complex molecular architectures necessary for therapeutic efficacy.
This compound is a key precursor in the synthesis of sulfonamide-based therapeutics. The chlorosulfonyl group is highly reactive towards amines, leading to the formation of sulfonamide linkages. This reaction is fundamental to the synthesis of a wide array of drugs. For instance, derivatives of this compound are used to create benzodiazepine sulfonamides, which have been investigated as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2) for their potential antitumor activity. nih.govrsc.org The synthesis of these complex molecules often involves a multi-step process where the sulfonamide bond formation is a critical step. nih.gov
| Therapeutic Target | Synthesized Compound Class | Reference |
| Monoacylglycerol acyltransferase 2 (MGAT2) | Benzodiazepine sulfonamides | nih.govrsc.org |
The synthesis of novel anti-inflammatory and analgesic agents has utilized sulfonamide-containing compounds. nih.govnih.gov While direct synthesis pathways from this compound are not always explicitly detailed in all research, the formation of a sulfonamide bond is a common strategy in the creation of these therapeutic agents. For example, new derivatives of benzothiazole bearing a benzenesulfonamide moiety have been synthesized and shown to possess in vivo anti-inflammatory and analgesic properties. nih.gov These compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. nih.govrjeid.com The development of such agents focuses on creating molecules with high efficacy and reduced side effects, such as gastrointestinal issues, commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com
| Compound Class | Biological Activity | Mechanism of Action (where specified) |
| Benzothiazole derivatives with benzenesulfonamide | Anti-inflammatory, Analgesic | Inhibition of COX-1 and COX-2 enzymes |
| Imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Analgesic, Anti-inflammatory | Not specified |
The HIV-1 capsid has become a significant target for the development of new antiretroviral drugs. nih.govnih.gov Small molecules that target the capsid protein (CA) can disrupt its assembly and disassembly, which are critical stages of the viral life cycle. nih.govrsc.org While a direct synthesis route from this compound for all capsid inhibitors is not explicitly documented in readily available literature, the chemical space explored for these inhibitors includes molecules where a sulfonamide linkage could be a key structural element. The aim is to develop compounds that can bind to specific sites on the CA protein, thereby interfering with its function and inhibiting viral replication. nih.govnih.gov Research in this area has led to the identification of potent inhibitors like GS-CA1 and Lenacapavir, which exhibit a dual antiviral mechanism, acting at both early and late stages of the HIV-1 replication cycle. nih.govembopress.org
This compound derivatives are instrumental in the design and synthesis of carbonic anhydrase inhibitors (CAIs). nih.govvu.lt Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov The primary sulfonamide group is a well-established marker for CA inhibitors. nih.gov Researchers have synthesized series of methyl 5-sulfamoyl-benzoates, starting from compounds like methyl 2,4-dichloro-5-sulfamoyl-benzoate, to create potent and selective inhibitors of specific carbonic anhydrase isozymes, such as CAIX, which is overexpressed in many solid tumors. nih.govvu.lt Variations in the substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity and selectivity for the target isozyme. nih.gov
| Starting Material Derivative | Target Isozyme | Therapeutic Application |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | CAIX | Anticancer |
| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | CAIX | Anticancer |
Tianeptine is an atypical antidepressant, and its synthesis involves several chemical steps. While the direct use of this compound in the most common synthesis routes of Tianeptine is not prominently featured in the literature, the core structure of some related compounds and potential synthetic strategies could involve sulfonamide chemistry. nih.gov The synthesis of analogues and related therapeutic agents often explores various chemical pathways, and the reactivity of sulfonyl chlorides makes them a valuable tool in medicinal chemistry for creating diverse molecular structures. nih.gov
Precursor for Agrochemical Development
In addition to its role in pharmaceuticals, this compound and its derivatives serve as precursors in the development of agrochemicals. A notable example is the use of 2-chlorosulfonyl-3-methyl benzoate (B1203000) as a key intermediate in the synthesis of the herbicide triflusulfuron-methyl. google.com This sulfonylurea herbicide is used for the control of broadleaf and grass weeds in sugar beet fields. google.com The synthesis process highlights the industrial importance of this class of compounds in producing effective and selective herbicides. google.comgoogle.com
Industrial Synthesis of Specialty Chemicals
Beyond agrochemicals, this compound is indispensable in the production of other high-value specialty chemicals, including artificial sweeteners and coloring agents. chemdad.comgoogle.com
This compound is a cornerstone intermediate in several industrial routes to saccharin (B28170), one of the oldest artificial sweeteners. chemdad.comgoogle.com The synthesis capitalizes on the reactivity of the sulfonyl chloride group.
In a common production method, this compound (also known as methoxycarbonylbenzene-o-sulfonyl chloride) is reacted with ammonium hydroxide (B78521). google.com This step involves the nucleophilic substitution of the chloride by an amino group to form the corresponding sulfonamide. Subsequent acidification triggers an intramolecular cyclization, where the newly formed sulfonamide group reacts with the methyl ester, resulting in the formation of the saccharin molecule (1,2-benzisothiazol-3-one-1,1-dioxide) and the elimination of methanol (B129727). google.com An alternative patented process involves the pyrolysis of a 2-sulfochloride benzoate to create an o-sulfobenzoic anhydride, which is then treated with ammonia (B1221849) (ammonolysis) to yield saccharin. googleapis.com These processes highlight the compound's central role in creating the heterocyclic structure of saccharin and its derivatives. nih.gov
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | This compound, Ammonium Hydroxide | Ammonolysis of sulfonyl chloride | Methyl 2-(aminosulfonyl)benzoate |
| 2 | Methyl 2-(aminosulfonyl)benzoate, Acid | Intramolecular cyclization and elimination of methanol | Saccharin |
In the field of coloration, this compound functions as a valuable intermediate for synthesizing certain types of dyes and pigments. chemdad.com The chemical's utility stems from the ability of the chlorosulfonyl group to be readily converted into sulfonamide or sulfonic ester linkages. These functional groups are integral to the structure of many synthetic dyes.
The introduction of sulfonate (−SO₃H) or sulfonamide (−SO₂NR₂) groups into a chromophore (the color-bearing part of the dye molecule) serves several purposes. These groups often act as auxochromes, which can modify the wavelength of light absorbed by the molecule, thereby altering its color. Furthermore, they significantly enhance the water solubility of the dye, a critical property for application processes, particularly for acid dyes used on fabrics like wool, silk, and nylon. Precursors to this compound, such as diazonium chloride benzoates, are also recognized as important intermediates in dye manufacturing, underscoring the significance of this class of compounds in the industry. googleapis.com
| Derived Functional Group | Synthesis from Intermediate | Role in Dye/Pigment Structure |
|---|---|---|
| Sulfonamide (-SO₂NR₂) | Reaction with primary or secondary amines | Acts as an auxochrome; can be part of the chromophore; modifies solubility. |
| Sulfonic Ester (-SO₃R) | Reaction with alcohols or phenols | Used to link chromophores or attach the dye to a substrate. |
| Sulfonic Acid (-SO₃H) | Hydrolysis of the sulfonyl chloride | Greatly increases water solubility, essential for acid dyes. |
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Methyl 2 Chlorosulfonyl Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including Methyl 2-(chlorosulfonyl)benzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl ester protons.
The aromatic region of the spectrum is complex due to the di-substituted benzene (B151609) ring. The electron-withdrawing nature of both the chlorosulfonyl and the methoxycarbonyl groups significantly influences the chemical shifts of the four aromatic protons, typically causing them to resonate in the downfield region, generally between 7.5 and 8.5 ppm. The specific splitting patterns (e.g., doublet of doublets, multiplets) arise from spin-spin coupling between adjacent protons and are dictated by the substitution pattern.
The methyl group of the ester function gives rise to a sharp singlet, as it has no adjacent protons to couple with. This signal is typically observed further upfield, around 3.9 to 4.0 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C3-H to C6-H) | 7.5 - 8.5 | Multiplet | 4H |
| Methyl (CH₃) | ~3.9 | Singlet | 3H |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms, which are in unique chemical environments.
The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of 164-168 ppm. The aromatic carbons also resonate in the downfield region, generally between 125 and 145 ppm. The carbons directly attached to the electron-withdrawing sulfonyl chloride (C2) and ester (C1) groups are expected at the lower field end of this range. The signal for the methyl carbon of the ester group is found in the upfield region of the spectrum, usually around 52-54 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 164 - 168 |
| Aromatic (C1-C6) | 125 - 145 |
| Methyl (CH₃) | 52 - 54 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₇ClO₄S), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 234 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having roughly one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Electron ionization (EI) would induce fragmentation, providing structural information. Plausible fragmentation pathways include:
Loss of the methoxy radical (·OCH₃): leading to a fragment ion at m/z 203.
Loss of a chlorine radical (·Cl): resulting in an ion at m/z 199.
Loss of the entire sulfonyl chloride group (·SO₂Cl): producing a fragment corresponding to methyl benzoate (B1203000) cation at m/z 135.
Cleavage of the ester group: Loss of carbon monoxide (CO) from the [M-·OCH₃]⁺ fragment could lead to further ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This accuracy enables the unambiguous determination of the elemental formula of the compound. The calculated exact mass for this compound (C₈H₇³⁵ClO₄S) is 233.9754 Da nih.gov. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups:
Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations will appear in the 1250-1300 cm⁻¹ region.
Sulfonyl Chloride Group: Two strong absorption bands are characteristic of the S=O stretches. The asymmetric stretch typically appears around 1370-1390 cm⁻¹, while the symmetric stretch is found near 1170-1190 cm⁻¹.
Aromatic Ring: Aromatic C-H stretching vibrations are observed as weak to medium bands above 3000 cm⁻¹. The C=C in-ring stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ range) can provide information about the substitution pattern of the benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Ester C=O | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonyl Chloride S=O | Asymmetric Stretch | 1370 - 1390 | Strong |
| Ester C-O | Stretch | 1250 - 1300 | Strong |
| Sulfonyl Chloride S=O | Symmetric Stretch | 1170 - 1190 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of compounds like this compound and for monitoring the progress of chemical reactions.
A reverse-phase HPLC method is typically suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolution for aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure sharp peaks) and an organic solvent (such as acetonitrile or methanol) is often employed. Starting with a higher proportion of the aqueous solvent and gradually increasing the organic solvent content allows for the effective separation of the target compound from both more polar and less polar impurities.
Detection: A UV detector is ideal for this molecule due to the presence of the chromophoric benzene ring. The detection wavelength is typically set at or near the absorption maximum of the analyte, often around 230-254 nm, to achieve high sensitivity.
Application: By injecting a sample solution into the HPLC system, a chromatogram is produced where this compound appears as a distinct peak at a specific retention time. The area of this peak is proportional to its concentration, allowing for quantitative purity analysis (e.g., >98%). During a synthesis, aliquots can be taken from the reaction mixture and analyzed by HPLC to track the consumption of starting materials and the formation of the desired product over time.
This chromatographic method is crucial for quality control, ensuring the compound meets the required specifications for its intended use.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives
Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For derivatives of this compound, where the reactive chlorosulfonyl moiety has been transformed, typically into a sulfonamide, XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their conformational preferences and packing motifs in the crystalline lattice.
Detailed structural elucidation of these derivatives is critical for establishing structure-property relationships. The conversion of the chlorosulfonyl group into various sulfonamides can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity and material properties.
Research Findings from Crystallographic Studies
One such derivative, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate , was synthesized and its structure determined by X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group P-1. The benzene ring of the benzoate moiety is planar, and the carboxamide group is nearly coplanar with this ring. The crystal structure is stabilized by intermolecular hydrogen bonds and C-H···π interactions, forming inversion-related dimers. nih.gov
Another derivative, Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate , has also been structurally characterized. nih.gov In this molecule, the coordination around the sulfur atom is a distorted tetrahedral. The benzene ring is oriented at significant dihedral angles with respect to the methyl ester and the SO2 groups. The solid-state structure is stabilized by intramolecular C-H···O hydrogen bonding, which results in the formation of an eight-membered ring, as well as intermolecular C-H···O hydrogen bonds that link the molecules. nih.gov
Furthermore, a series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates have been synthesized and their X-ray crystallographic structures have been determined in complex with carbonic anhydrase IX. nih.gov These studies are pivotal in understanding the structural basis for the selective inhibition of this enzyme, which is a key target in cancer therapy. The precise binding orientation and interactions of these derivatives within the enzyme's active site have been elucidated through these crystallographic analyses.
The crystallographic data for selected derivatives are summarized in the interactive table below.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate | C₁₆H₁₆N₂O₅S | Triclinic | P-1 | 9.1968 | 11.078 | 15.914 | 75.894 | 87.124 | 84.123 | 1563.7 | 4 |
| Methyl 2-(benzoyloxy)benzoate | C₁₅H₁₂O₄ | Monoclinic | C2/c | 19.4344 | 8.5216 | 14.6195 | 90 | 93.075 | 90 | 2417.68 | 8 |
These examples underscore the power of single-crystal X-ray diffraction in providing detailed structural insights into the derivatives of this compound. The precise knowledge of their solid-state structures is fundamental for the rational design of new molecules with tailored biological or material properties.
Computational and Theoretical Investigations into the Reactivity and Biological Interactions of Methyl 2 Chlorosulfonyl Benzoate Analogues
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity. ajrconline.orgresearchgate.netmdpi.com
DFT studies on arenesulfonyl chlorides, which are close structural analogues of Methyl 2-(chlorosulfonyl)benzoate, have provided significant insights into their reactivity. For instance, investigations into the chloride-chloride exchange reaction in variously substituted arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com These studies revealed that the presence of ortho-alkyl substituents can unexpectedly accelerate the substitution reaction, a phenomenon attributed to a rigid and sterically congested ground state structure. mdpi.com
Theoretical calculations of reactivity descriptors derived from DFT, such as the global electrophilicity index, can indicate the electron-injection capability of these types of molecules. researchgate.net Furthermore, local reactivity analysis helps in identifying the specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.net The electronic structure and reactivity of sulfonyl chlorides are influenced by the nature of the substituents on the aromatic ring. Strongly electrophilic arylsulfonyl chlorides, for example, tend to favor the formation of sulfonamides in reactions with amines. nih.gov
DFT can also be used to model reaction pathways, such as esterification. Studies on the benzenesulfonic acid and methanol (B129727) esterification reaction have explored various mechanisms, including SN1 and SN2 pathways, and have shown that the feasibility of these pathways is highly dependent on the energy of the intermediates. rsc.org The table below summarizes key findings from DFT studies on related sulfonyl compounds.
| Parameter | Finding | Implication for Reactivity | Reference |
| Reaction Mechanism | Chloride exchange in arenesulfonyl chlorides follows an SN2 pathway. | Provides a fundamental understanding of the substitution process at the sulfonyl center. | mdpi.com |
| Substituent Effects | ortho-Alkyl groups can accelerate substitution reactions. | Challenges classical steric hindrance expectations and highlights the importance of ground-state conformation. | mdpi.com |
| Intermediate Stability | Pentacoordinate sulfur intermediates in some esterification pathways can be energetically prohibitive. | Helps in predicting the most likely reaction mechanism by evaluating the stability of key intermediates. | rsc.org |
| Non-covalent Interactions | The sulfonyl chloride group can participate in various non-covalent interactions, which differ from sulfonyl fluorides. | Influences the crystal packing and potentially the interaction with biological targets. | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.com This technique is particularly valuable for understanding how a ligand, such as an analogue of this compound, interacts with a biological target, typically a protein. mdpi.com MD simulations can reveal the dynamic stability of the ligand-protein complex, conformational changes, and the key interactions that stabilize the binding. nih.gov
In the context of drug discovery, MD simulations are often used to refine the results of molecular docking and to assess the stability of a ligand in the binding site of a target protein. nih.govmdpi.com For example, in studies of potential covalent inhibitors for enzymes like the SARS-CoV-2 main protease, MD simulations have been used to confirm that the inhibitor remains stably bound and to characterize the interactions with key amino acid residues in the active site. nih.gov The simulations provide insights into the conformational flexibility of the protein-ligand complex and help to understand the energetic profile of the binding. mdpi.com
For sulfonyl-containing compounds that act as inhibitors, MD simulations can elucidate the mechanism of action. acs.org The simulations can track the trajectory of the ligand and the protein, providing a detailed picture of how the interactions evolve over time. This information is crucial for designing more potent and selective inhibitors. youtube.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation. nih.gov
The following table presents typical data obtained from MD simulations of ligand-protein complexes.
| Simulation Parameter | Description | Significance | Reference |
| RMSD | Root-Mean-Square Deviation of protein backbone atoms from the initial structure. | Indicates the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable complex. | nih.gov |
| Binding Free Energy | Calculated using methods like MM-PBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative measure of the binding affinity, helping to rank potential inhibitors. | mdpi.com |
| Interaction Analysis | Identification of key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | Reveals the specific residues and forces responsible for holding the ligand in the binding site. | mdpi.com |
| Conformational Changes | Analysis of changes in the protein's or ligand's conformation upon binding. | Can explain the mechanism of inhibition, such as allosteric effects or induced fit. | mdpi.com |
Predictive Modeling of Reaction Pathways and Selectivity
Predictive modeling in chemistry uses computational methods to forecast the outcome of chemical reactions, including their pathways and selectivity. This can involve developing quantitative structure-reactivity relationships (QSRRs) or using DFT to model transition states and reaction energies.
For reactions involving aromatic sulfonyl chlorides, predictive models can be built to understand and forecast their reactivity with various nucleophiles. researchgate.net For instance, multivariate linear regression models have been developed for nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.org These models use computationally derived descriptors, such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center, to predict reaction rates and regioselectivity with high accuracy. chemrxiv.org Such models serve as powerful tools for synthetic planning.
The selectivity of reactions involving sulfonyl chlorides can also be predicted by modeling the reaction pathways. For example, the conversion of primary sulfonamides to sulfonyl chlorides can be achieved with high selectivity, and computational modeling can help to understand the mechanism and the role of activating reagents. nih.gov Mechanistic studies, often combining experimental kinetics with computational modeling, can elucidate the turnover-limiting steps in catalytic cycles involving sulfonyl-containing compounds, which is crucial for optimizing reaction conditions. acs.org
DFT calculations are also a cornerstone of predictive modeling for reaction pathways. By calculating the energy profiles of different potential pathways, researchers can predict which one is more likely to occur. acs.org For example, in the synthesis of complex molecules, DFT can be used to rationalize the observed selectivity by comparing the activation energies of different possible transition states. acs.org
The table below outlines different approaches to predictive modeling for the reactivity of sulfonyl chlorides and their analogues.
| Modeling Approach | Methodology | Predicted Outcome | Reference |
| Quantitative Structure-Reactivity Relationships (QSRR) | Correlating experimental reaction rates with calculated molecular descriptors (e.g., LUMO, ESP). | Reaction rates and regioselectivity for nucleophilic aromatic substitution. | chemrxiv.org |
| Kinetic Modeling | Combining experimental kinetic data with mechanistic hypotheses. | Identification of rate-determining steps and resting states in catalytic cycles. | acs.org |
| Reaction Pathway Modeling (DFT) | Calculating the energies of reactants, intermediates, transition states, and products for different possible pathways. | The most favorable reaction pathway and the origin of stereo- or regioselectivity. | acs.org |
| Solvent Effect Modeling | Using empirical correlations or continuum solvent models to study reactions in different media. | The influence of the solvent on reaction rates and mechanisms. | researchgate.net |
Future Research Trajectories and Outstanding Challenges for Methyl 2 Chlorosulfonyl Benzoate
Development of Sustainable and Greener Synthetic Protocols
The current production methods for Methyl 2-(chlorosulfonyl)benzoate often rely on harsh reagents and produce significant waste, prompting the development of more sustainable alternatives.
One greener approach involves a cascade reaction to synthesize a related compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), without the need to isolate and purify intermediates. google.com This method uses readily available and low-cost raw materials, such as 2-nitro-3-methyl benzoate and benzyl (B1604629) isothiourea hydrochloride, and is suitable for industrial-scale production. google.com The process is designed to be more environmentally friendly by minimizing waste and using less hazardous materials. google.com
Future research in this area will likely focus on the use of biocatalysts, such as enzymes, to carry out the synthesis under milder conditions. Additionally, the exploration of alternative solvents that are less toxic and more easily recyclable is a key area of investigation. The development of catalytic systems that can be reused multiple times would also contribute significantly to the sustainability of the process.
Elucidation of Undiscovered Reactivity Profiles
While the primary use of this compound is as a precursor for sulfonyl chlorides and their derivatives, there is potential for uncovering new and valuable chemical transformations.
Recent studies have investigated the use of related sulfonyl chlorides in novel reactions. For instance, visible-light-initiated uranyl(VI)-catalyzed activation of Si-H bonds has been shown to generate silyl (B83357) radicals, which can then react with sulfonyl chlorides to produce sulfonyl radicals. researchgate.net These sulfonyl radicals can then participate in reactions with alkenes and alkynes. researchgate.net Another area of interest is the enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds using visible light and a chiral nickel catalyst, which allows for the synthesis of enantioenriched α-chiral sulfones. researchgate.net
Future research will likely focus on exploring the reactivity of the chlorosulfonyl group with a wider range of nucleophiles and in transition metal-catalyzed cross-coupling reactions. The development of new catalytic systems could enable selective transformations at either the chlorosulfonyl or the methyl ester functional groups, leading to the synthesis of novel and complex molecules.
Exploration of Novel Applications in Functional Materials Chemistry
The unique combination of a reactive sulfonyl chloride and a benzoate ester functional group makes this compound a promising building block for the synthesis of novel functional materials.
Derivatives of this compound have shown potential in various applications. For example, Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is an important intermediate in the synthesis of sulfonylurea herbicides. Additionally, some studies have identified this compound as a potential inhibitor of carbonic anhydrase isozymes, which are targets for drugs to treat conditions like glaucoma and epilepsy.
Future research could explore the incorporation of this compound into polymers to create materials with tailored electronic, optical, or mechanical properties. The sulfonyl chloride group can be used as a reactive handle to attach the molecule to polymer backbones or to create cross-linked networks. Furthermore, the aromatic ring and ester group could be modified to introduce other functionalities, leading to the development of materials for applications such as sensors, membranes, or drug delivery systems.
Advanced Mechanistic Studies for Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
Mechanistic studies of related sulfonyl chloride reactions have provided valuable insights. For example, a comprehensive mechanistic study supported a bimolecular homolytic substitution (SH2) mechanism in a cooperative triple catalysis system for C-C bond formation. researchgate.net In another study, the use of a machine learning model to predict reaction yields for the functionalization of bioactive molecules showcased a new workflow in synthetic chemistry. researchgate.net
Future research in this area will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling. Density functional theory (DFT) calculations can provide detailed information about reaction pathways, transition states, and the role of catalysts. These advanced mechanistic studies will be instrumental in developing more efficient and selective reactions involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
